molecular formula C17H20N2O2S B2378409 N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 2034591-61-0

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2378409
CAS No.: 2034591-61-0
M. Wt: 316.42
InChI Key: RBULOGWBPFXXQS-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a pyridine ring, a tetrahydropyran ring, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine derivative: Starting with a pyridine precursor, various functional groups can be introduced through reactions such as halogenation, nitration, or alkylation.

    Construction of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate diols or haloalcohols.

    Attachment of the thiophene ring: Thiophene derivatives can be synthesized through methods like the Gewald reaction or by using thiophene precursors.

    Final coupling: The final step would involve coupling the pyridine, tetrahydropyran, and thiophene derivatives under suitable conditions, often using reagents like coupling agents (e.g., EDC, DCC) and catalysts.

Industrial Production Methods

Industrial production of such compounds would scale up the laboratory methods, optimizing for yield, purity, and cost-effectiveness. This often involves continuous flow chemistry, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyridine ring or other reducible functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring might yield thiophene sulfoxides or sulfones.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with such structures can act as ligands in catalytic reactions.

    Material Science: They may be used in the synthesis of polymers or as building blocks for advanced materials.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in studying biological pathways and mechanisms.

Industry

    Agriculture: Potential use in developing agrochemicals.

    Electronics: Components in organic electronic devices.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide
  • N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2-(furan-2-yl)acetamide

Uniqueness

The presence of the tetrahydropyran ring in N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-2-yl)acetamide might confer unique steric and electronic properties, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c20-16(11-15-4-2-10-22-15)19-17(13-5-8-21-9-6-13)14-3-1-7-18-12-14/h1-4,7,10,12-13,17H,5-6,8-9,11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBULOGWBPFXXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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